(+)-4-Carene
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Overview
Description
(1S,4R,6R)-4,7,7-Trimethylbicyclo(410)hept-2-ene is a bicyclic organic compound with the molecular formula C10H16 It is characterized by its unique structure, which includes a bicycloheptene ring system with three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The methyl groups and the bicyclic structure can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated bicyclic compounds.
Scientific Research Applications
(1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reaction.
Comparison with Similar Compounds
Similar Compounds
(1R,4S,6S)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene: A stereoisomer with different spatial arrangement of atoms.
Bicyclo(4.1.0)hept-2-ene: A similar bicyclic structure without the methyl groups.
4,7,7-Trimethylbicyclo(4.1.0)heptane: A saturated analog of the compound.
Uniqueness
(1S,4R,6R)-4,7,7-Trimethylbicyclo(41
Properties
CAS No. |
13837-63-3 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
LGNSZMLHOYDATP-XHNCKOQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 |
Origin of Product |
United States |
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